![molecular formula C12H10N2O2S2 B2559116 3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255782-90-1](/img/structure/B2559116.png)
3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as TTP, is a thienopyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TTP has been found to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Organic Electronics and Semiconductors
Thiophene derivatives, including our compound of interest, are essential in the field of organic electronics. They serve as building blocks for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The π-conjugated system in thiophenes allows for efficient charge transport, making them valuable for designing electronic devices.
Biologically Active Compounds
Thiophene-based analogs have captured the attention of scientists due to their potential as biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance, suprofen (with a 2-substituted thiophene framework) is a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituent thiophene) serves as a voltage-gated sodium channel blocker and dental anesthetic .
Corrosion Inhibitors
Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors.
Fluorescent Chemosensors
Researchers have synthesized thiophene-based compounds for use as fluorescent chemosensors. For example, 2,6-di(thiophen-2-yl)pyridine derivatives have been investigated for selective and specific detection of metal ions, including Fe3+ . These compounds play a crucial role in environmental and biomedical contexts.
Materials for Organic Photovoltaics
Thiophene-containing materials contribute to the development of organic photovoltaic devices (solar cells). Their light-absorbing properties and charge transport capabilities make them promising candidates for efficient energy conversion .
Vapor-Deposited Organic Electronic Devices
Compounds like 3, 5, and 6 (from the synthesis of our target compound) exhibit limited solubility in common organic solvents. This property makes them suitable for vapor deposition techniques in the fabrication of organic electronic devices .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting they may influence multiple pathways .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-(2-thiophen-2-ylethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-11-10-9(4-7-18-10)13-12(16)14(11)5-3-8-2-1-6-17-8/h1-2,4,6-7H,3,5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLMOUJLYAICIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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